1,4-dioxa-8-azaspiro[4.5]dec-8-yl[4-(1H-tetrazol-1-yl)phenyl]methanone
Description
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound featuring a tetrazole ring, a benzoyl group, and a spiro structure
Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C15H17N5O3/c21-14(19-7-5-15(6-8-19)22-9-10-23-15)12-1-3-13(4-2-12)20-11-16-17-18-20/h1-4,11H,5-10H2 |
InChI Key |
ITMODRMFHJQRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The final step involves the formation of the spiro structure, which can be achieved through a cyclization reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to accelerate the reaction rates and improve efficiency . Additionally, the use of environmentally benign solvents and catalysts can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride[][7].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents[][7].
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Benzyl derivatives[][7].
Substitution: Various substituted tetrazole or benzoyl derivatives.
Scientific Research Applications
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and interacting with enzymes and receptors in biological systems . The benzoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The spiro structure provides rigidity and stability to the molecule, making it a suitable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar tetrazole ring structure but lacks the spiro and benzoyl groups.
1,4-Dioxaspiro[4.5]decane: Similar spiro structure but lacks the tetrazole and benzoyl groups.
Benzoyl chloride: Contains the benzoyl group but lacks the tetrazole and spiro structures.
Uniqueness
8-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a tetrazole ring, benzoyl group, and spiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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